2-Methylbutanoic acid
Overview
Description
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH3CH2CH(CH3)CO2H . It belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . The ®-2-methylbutanoic acid occurs naturally in cocoa beans and the (S)-2-methylbutanoic acid occurs in many fruits such as apples and apricots .
Synthesis Analysis
Racemic 2-methylbutanoic acid can be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 when the German chemist W. Marckwald heated ethyl (methyl)malonic acid with the chiral base brucine and obtained an optically active product mixture . 2-Methylbutanoic acid can also be synthesized using Gluconobacter species for bioconversion.
Molecular Structure Analysis
The molecular structure of 2-Methylbutanoic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound and its enantiomers react as typical carboxylic acids: they can form amide, ester, anhydride, and chloride derivatives . For example, the carboxylic acid chloride from the 2-methylbutanoic acid can be converted to the corresponding amide by reaction with ammonia (NH3) and treated with bromine (Br2) and sodium hydroxide to form the corresponding α-bromo compound .
Physical And Chemical Properties Analysis
2-Methylbutanoic acid is a clear colorless liquid with a density of 0.94 g/cm3 at 20 °C . It has a melting point of -90 °C and a boiling point of 176 °C . Its log P value is 1.18 .
Scientific Research Applications
Aroma Compound Synthesis and Analysis
- 2-Methylbutanoic acid is involved in the synthesis of aroma compounds with high economic interest, such as those used in wines and other alcoholic beverages. A study by Gracia-Moreno et al. (2015) developed a method for the quantitative determination of 2-methylbutanoic acid and related compounds, indicating their significant sensory effects in wine and beer (Gracia-Moreno, Lopez, & Ferreira, 2015).
Microbiological Applications
- The microbiological oxidation of 2-methylbutanol to synthesize 2-methylbutanoic acid has been explored using Gluconobacter species. This process highlights the enantioselective effects during metabolism, which is crucial in the production of aroma compounds (Schumacher et al., 1998).
Metabolic Studies
- Lactobacillus sanfranciscensis LSCE1, a bacterium used in sourdough fermentation, shows a metabolic shift under acid stress to overproduce 3-methylbutanoic and 2-methylbutanoic acids. This study provides insights into the metabolic rerouting associated with acid stress exposure during fermentation (Serrazanetti et al., 2011).
Food Flavor Research
- The role of 2-methylbutanoic acid in food flavor, particularly in fruits like apples, has been a subject of research. Studies have focused on the biosynthesis and sensory evaluation of 2-methylbutanoic acid esters, which are key contributors to fruit aroma (Rowan et al., 1996).
Chemical Synthesis and Analysis
- 2-Methylbutanoic acid has been used in various chemical syntheses and analytical procedures. For instance, its optical resolution and the preferential crystallization processes involving its derivatives have been studied, which are relevant in pharmaceutical and chemical industries (Nohira, Terunuma, & Kobe, 1982).
Safety And Hazards
2-Methylbutanoic acid may be corrosive to metals and is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . Prolonged inhalation of high concentrations may damage the respiratory system . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Future Directions
Due to the rising population, people have become very aware of healthy food, and their inclination towards changed lifestyle like dining out, quick to eat flavored foods, and so on has led to increased application of 2-methylbutanoic acid which has led to the widespread use of 2-methylbutanoic acid in the world . 2-Methylbutanoic acid is also used as a flavoring agent in a number of food items . Consumers are still searching for new flavors, thus 2-methylbutanoic acid is a new alternative in a variety of food products .
properties
IUPAC Name |
2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
Record name | 2-Methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
Record name | Butanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.936 | |
Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |
Record name | Carbopol 974P | |
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URL | https://www.drugbank.ca/drugs/DB05384 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
2-Methylbutanoic acid | |
CAS RN |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
Record name | 2-Methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |
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Record name | 2-Methylbutanoic acid | |
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Record name | Carbomer 934 [USAN:NF] | |
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Record name | Carbopol 974P | |
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Record name | 2-Methylbutanoic acid | |
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Record name | Butanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
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Record name | 2-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769 | |
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Record name | (±)-2-methylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYLBUTYRIC ACID | |
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Record name | Ethylmethylacetic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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